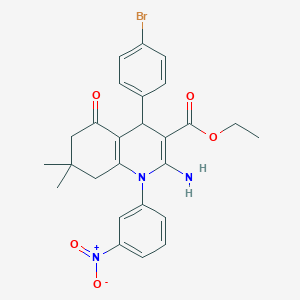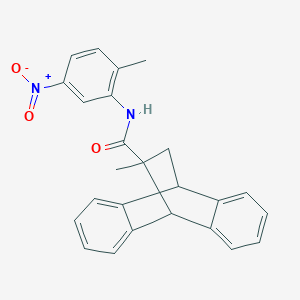![molecular formula C22H23FN2O4 B393355 BUTYL 4-[1-(4-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]BENZOATE](/img/structure/B393355.png)
BUTYL 4-[1-(4-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]BENZOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BUTYL 4-[1-(4-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]BENZOATE is a complex organic compound with a unique structure that includes a butyl ester, a fluorophenyl group, and a pyrrolidinyl carbonyl amide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 4-[1-(4-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]BENZOATE typically involves multiple steps, including the formation of the pyrrolidinyl carbonyl amide and the esterification of the benzoic acid derivative. Common synthetic routes may include:
Formation of the Pyrrolidinyl Carbonyl Amide: This step involves the reaction of 4-fluorophenyl acetic acid with pyrrolidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Esterification: The resulting amide is then esterified with butanol in the presence of an acid catalyst such as sulfuric acid to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
BUTYL 4-[1-(4-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
BUTYL 4-[1-(4-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.
Wirkmechanismus
The mechanism of action of BUTYL 4-[1-(4-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyl 4-aminobenzoate: Similar ester structure but lacks the pyrrolidinyl carbonyl amide and fluorophenyl group.
4-Fluorophenylacetic acid: Contains the fluorophenyl group but lacks the ester and pyrrolidinyl carbonyl amide.
Pyrrolidine-3-carboxylic acid: Contains the pyrrolidinyl group but lacks the ester and fluorophenyl group.
Uniqueness
BUTYL 4-[1-(4-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]BENZOATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C22H23FN2O4 |
|---|---|
Molekulargewicht |
398.4g/mol |
IUPAC-Name |
butyl 4-[[1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C22H23FN2O4/c1-2-3-12-29-22(28)15-4-8-18(9-5-15)24-21(27)16-13-20(26)25(14-16)19-10-6-17(23)7-11-19/h4-11,16H,2-3,12-14H2,1H3,(H,24,27) |
InChI-Schlüssel |
QZTWLVIQIZCBRN-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F |
Kanonische SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-Bromobenzylidene)-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B393272.png)

![5-({(Z)-1-[2-(BENZYLOXY)-3,5-DIIODOPHENYL]METHYLIDENE}AMINO)-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE](/img/structure/B393274.png)

![9-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B393277.png)
![N'-[(Z)-[5-(4-IODOPHENYL)FURAN-2-YL]METHYLIDENE]-2H-1,3-BENZODIOXOLE-5-CARBOHYDRAZIDE](/img/structure/B393280.png)


![2-(2,4-DICHLOROPHENOXY)-N'-[(E)-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B393283.png)

![Methyl 5-(acetylamino)-7-methyl-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B393292.png)

![3-Iodo-5-methoxy-4-(2-propynyloxy)benzaldehyde [4-[(2-furylmethyl)amino]-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B393294.png)

